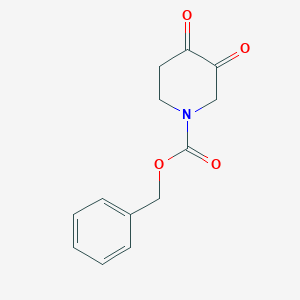

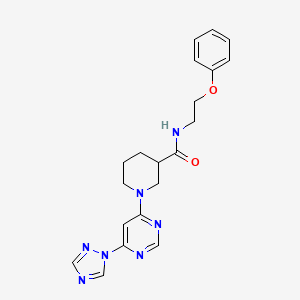

methyl 3-(N-(1-(benzofuran-2-yl)propan-2-yl)sulfamoyl)-4-methoxybenzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Methyl 3-(N-(1-(benzofuran-2-yl)propan-2-yl)sulfamoyl)-4-methoxybenzoate is a chemical compound that has been the subject of scientific research in recent years. This compound is also known as BAY 85-8501 and has been studied for its potential use in the treatment of various diseases.

Aplicaciones Científicas De Investigación

Antitumor Applications

Methyl 3-(N-(1-(benzofuran-2-yl)propan-2-yl)sulfamoyl)-4-methoxybenzoate and related compounds have shown potential as antitumor agents. Notably, dihydrobenzofuran lignans, which share a similar structural motif with the mentioned compound, have demonstrated promising anticancer activity. Specifically, certain dihydrobenzofuran lignans inhibited tubulin polymerization, an essential process in cell division, suggesting their potential as antimitotic and antitumor agents (Pieters et al., 1999).

Photodynamic Therapy

Another significant application of this compound is in photodynamic therapy for cancer treatment. A study on zinc phthalocyanine, a compound with a structural similarity to this compound, found that it exhibits high singlet oxygen quantum yield. Such properties are crucial for Type II photosensitizers in photodynamic therapy, which is a growing area in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Antimicrobial and Antifungal Applications

Compounds structurally similar to this compound have also shown antimicrobial and antifungal properties. For instance, a derivative isolated from the marine endophytic fungus Nigrospora sp. exhibited moderate antitumor and antimicrobial activities, suggesting potential use in combating infectious diseases and cancer (Xia et al., 2011).

Antiangiogenic Activity

The antiangiogenic activity of dihydrobenzofuran lignans, related to the compound , has been demonstrated in the CAM assay. Specifically, the dimerization product of caffeic acid methyl ester, which resembles the benzofuran structure, showed pronounced antiangiogenic activity, crucial in limiting tumor growth and metastasis (Apers et al., 2002).

Anti-TMV Activity

Further research on compounds related to this compound has shown anti-tobacco mosaic virus (TMV) activity. This finding indicates potential applications in agriculture for the control of plant viruses (Du et al., 2017).

Mecanismo De Acción

Target of Action

Benzofuran derivatives have been found to exhibit a wide range of biological and pharmacological applications . They have been used in the treatment of skin diseases such as cancer or psoriasis .

Mode of Action

Benzofuran derivatives have been recognized for their antimicrobial properties . They have been used in the design of antimicrobial agents that are active toward different clinically approved targets .

Biochemical Pathways

Benzofuran derivatives have been known to interact with various biochemical pathways due to their wide array of biological activities .

Pharmacokinetics

Improved bioavailability is one of the targets achieved with most of the more recent compounds, allowing for once-daily dosing .

Result of Action

Benzofuran derivatives have been known to exhibit various biological activities .

Action Environment

The structural features of benzofuran make it a privileged structure in the field of drug discovery .

Direcciones Futuras

Propiedades

IUPAC Name |

methyl 3-[1-(1-benzofuran-2-yl)propan-2-ylsulfamoyl]-4-methoxybenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO6S/c1-13(10-16-11-14-6-4-5-7-17(14)27-16)21-28(23,24)19-12-15(20(22)26-3)8-9-18(19)25-2/h4-9,11-13,21H,10H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJBMPXOTNQOMBA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC2=CC=CC=C2O1)NS(=O)(=O)C3=C(C=CC(=C3)C(=O)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-amine](/img/structure/B3013930.png)

![N-[3-fluoro-4-(4-phenylpiperazin-1-yl)phenyl]-4-methoxybenzamide](/img/structure/B3013931.png)

![N-(4-methylphenyl)-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B3013932.png)

![2-[1-(3,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-N,N-dimethyl-2-oxoacetamide](/img/structure/B3013936.png)

![N-(6-bromobenzo[d]thiazol-2-yl)-4-(indolin-1-ylsulfonyl)benzamide](/img/structure/B3013946.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-phenyl-2-(phenylamino)thiazole-5-carboxamide](/img/structure/B3013947.png)

![N-(4-(trifluoromethyl)phenyl)-2-((1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B3013952.png)